Adenylyl cyclase-IN-1 is classified as a selective inhibitor of soluble adenylyl cyclases. Soluble adenylyl cyclases are distinct from membrane-bound isoforms due to their unique regulatory mechanisms and tissue distribution. This compound is derived from synthetic organic chemistry approaches aimed at enhancing specificity and potency against specific isoforms of adenylyl cyclase.
The synthesis of adenylyl cyclase-IN-1 typically involves multi-step organic reactions that incorporate various chemical transformations. The process begins with the selection of appropriate starting materials that can be modified through techniques such as:
The synthesis may require the use of protecting groups to prevent unwanted reactions during intermediate steps. Purification techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate the final product with high purity.
Adenylyl cyclase-IN-1 features a molecular structure characterized by specific functional groups that interact with the active site of adenylyl cyclase. The precise three-dimensional arrangement is crucial for its inhibitory action. Key structural data include:
The structural elucidation can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Adenylyl cyclase-IN-1 primarily undergoes reversible binding to the active site of adenylyl cyclase, inhibiting its catalytic function. The reaction can be summarized as follows:
This binding prevents the conversion of ATP to cyclic adenosine monophosphate, effectively reducing intracellular levels of this critical second messenger.
The mechanism by which adenylyl cyclase-IN-1 exerts its inhibitory effects involves competitive inhibition at the enzyme's active site. Upon binding, it induces conformational changes that hinder substrate access. Key aspects of this mechanism include:
Kinetic studies suggest that this inhibitor can significantly lower the turnover number (k_cat) for the enzyme, thus diminishing cyclic adenosine monophosphate production.
Adenylyl cyclase-IN-1 typically exhibits properties such as:
Chemical stability is crucial for its efficacy as an inhibitor. Key chemical properties include:
Adenylyl cyclase-IN-1 is utilized in various research applications, including:
All transmembrane ADCYs share a conserved core architecture: two membrane-spanning domains (M1 and M2, each with six transmembrane helices), an intracellular N-terminus, and two cytoplasmic domains (C1 and C2) [9] [10]. The catalytic core resides at the interface of the C1a and C2a subdomains, housing the ATP-binding site and the forskolin (FSK) allosteric pocket [1] [10]. Despite this conserved framework, sequence divergence, particularly within regulatory domains (C1b, C2b, N-terminus) and extracellular loops, creates isoform-specific microenvironments crucial for selective inhibitor binding.
Adenylyl cyclase-IN-1 exploits these subtle structural differences. Key determinants of its binding specificity include:
Table 1: Structural Features Influencing Adenylyl Cyclase-IN-1 Binding Specificity
Structural Region | Key Features Influencing Specificity | Relevant ADCY Isoforms | Impact on Adenylyl cyclase-IN-1 |
---|---|---|---|
Catalytic Core (C1a:C2a) | Forskolin binding pocket residues; ATP-binding site proximity | All tmACs (esp. AC1-8, AC9 unique) | Primary binding site suspected; residue differences dictate affinity (e.g., AC9 low affinity likely) |
Regulatory Domains (C1b/C2b) | Sequence divergence; interaction sites for G-proteins, kinases, phosphatases, AKAPs | Group I-III (AC1-8); AC9 distinct | May influence compound access or stabilization of inhibited state; potential allosteric site |
N-terminus | Highly variable length and sequence; protein interaction motifs (e.g., AKAP binding) | All isoforms highly divergent | Potential indirect modulation via scaffolding complex formation or membrane localization |
Transmembrane Helices/ECLs | Conformational differences; potential role in global conformation and catalytic domain orientation | All isoforms (e.g., ECL2 variation) | May affect inhibitor access to cytoplasmic site or induce isoform-specific conformations |
Adenylyl cyclase-IN-1 functions primarily through allosteric inhibition. Unlike orthosteric inhibitors that directly compete with ATP for binding within the catalytic site (e.g., P-site inhibitors like 2',5'-dideoxyadenosine), Adenylyl cyclase-IN-1 binds to a distinct, less conserved site, inducing conformational changes that suppress catalytic activity. This mechanism is supported by several lines of evidence:
The isoform-specific regulatory context profoundly shapes Adenylyl cyclase-IN-1's allosteric effects:
Characterizing the kinetics of cAMP suppression by Adenylyl cyclase-IN-1 is essential to understand its pharmacodynamic profile and cellular impact. Heterologous expression systems (e.g., HEK-293, CHO-K1, Sf9 cells) expressing single, defined ADCY isoforms provide controlled environments for such profiling, free from confounding endogenous isoforms. Key kinetic findings include:
Table 2: Kinetic Profiling of Adenylyl cyclase-IN-1 Across ADCY Isoforms in Model Systems
ADCY Isoform | Group | Primary Regulation | Approx. IC₅₀ Range (Adenylyl cyclase-IN-1) | Notable Kinetic Features |
---|---|---|---|---|
AC1 | I | Stim: Gαs, Ca²⁺/CaM; Inhib: Gαi, Gβγ | Moderate (e.g., 1-10 µM) | Inhibition modulated by Ca²⁺/CaM status. Slower suppression onset in some neuronal models. |
AC2 | II | Stim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺ | Lower-Moderate (e.g., 0.5-5 µM) | Gβγ stimulation may partially overcome inhibition. Robust suppression in cytoplasm. |
AC3 | I | Stim: Gαs, Ca²⁺/CaM; Inhib: Gαi, Gβγ | Moderate (e.g., 1-10 µM) | Similar to AC1, Ca²⁺ dependence noted. |
AC4 | II | Stim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺ | Lower-Moderate (e.g., 0.5-5 µM) | Kinetics similar to AC2. |
AC5 | III | Stim: Gαs; Inhib: Gαi, Ca²⁺, PKA, NO; Gβγ cond. | High (Low IC₅₀ e.g., 0.1-1 µM) | Rapid, potent suppression. Synergism with Ca²⁺ inhibition. Compartment effects strong (AKAPs). |
AC6 | III | Stim: Gαs; Inhib: Gαi, Ca²⁺, PKA, PKC, NO; Gβγ cond. | High (Low IC₅₀ e.g., 0.1-1 µM) | Very rapid onset. Potent suppression of vasodilatory cAMP. Compartmentalization evident (caveolae). |
AC7 | II | Stim: Gαs, Gβγ; Insensitive: Gαi, Ca²⁺ | Moderate-High (e.g., 5-20 µM?) | Less well characterized; potentially less sensitive than AC2/4. |
AC8 | I | Stim: Gαs, Ca²⁺/CaM; Inhib: Gαi | Moderate (e.g., 1-10 µM) | Inhibition modulated by Ca²⁺ influx. Slower kinetics reported in some assays. |
AC9 | IV | Stim: Gαs (weakly by FSK); Inhib: PKC, CaN | Low (High IC₅₀ e.g., >20 µM) | Weak inhibition even at high concentrations due to structural divergence in FSK site. |
Note: IC₅₀ ranges are illustrative estimates based on typical functional assay data and can vary significantly depending on the assay system (membranes vs. intact cells), stimulation method (e.g., FSK vs. Gαs vs. receptor agonist), and cell background. AC9 consistently shows the lowest sensitivity.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0